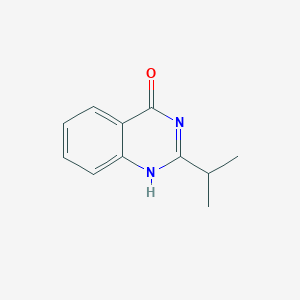

2-Isopropylquinazolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

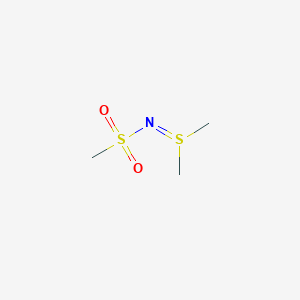

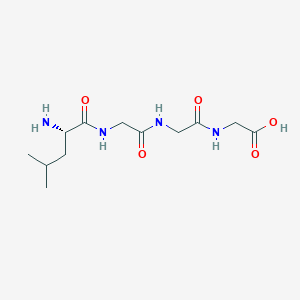

The synthesis of quinazolinone derivatives, including compounds similar to 2-Isopropylquinazolin-4-ol, typically involves several key steps such as condensation, cyclization, and functional group transformations. A notable method includes the traceless solid-phase synthesis of 2,4-diaminoquinazolines, which involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin (Wilson, 2001). Another approach is the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol as a key intermediate in the production of anti-HCV drugs, demonstrating the versatility of quinazolinone derivatives in drug synthesis (An Chenhon, 2015).

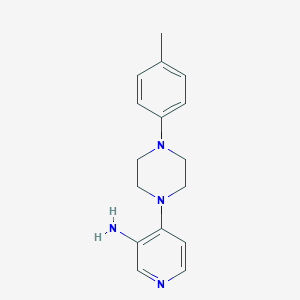

Molecular Structure Analysis

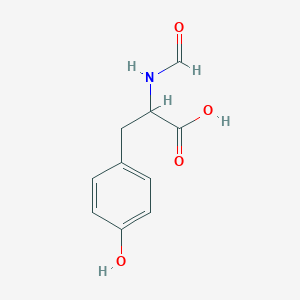

The molecular structure of 2-Isopropylquinazolin-4-ol is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core structure is functionalized with an isopropyl group and a hydroxyl group at specific positions, which influence the compound's reactivity and properties. The synthesis and functionalization strategies often exploit the nucleophilic and electrophilic sites within the molecule for further chemical modifications.

Chemical Reactions and Properties

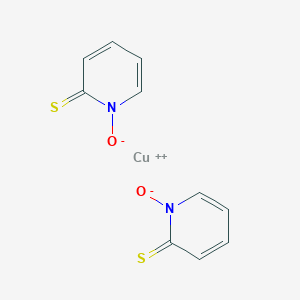

Quinazolinones undergo a variety of chemical reactions, including N-oxidation, reaction with alkalis, sulfonation, and reactions with Grignard reagents, reflecting their rich chemistry and the potential for diverse functional group modifications. For instance, the study on 4-isopropylquinazoline 1-oxide provides insights into its reactivity, demonstrating various reactions such as N-oxidation, reaction with sulfur dioxide, and Grignard reagents, showcasing the versatility of quinazolinone derivatives in chemical transformations (E. Hayashi & T. Higashino, 1964).

Wissenschaftliche Forschungsanwendungen

Biological and Physicochemical Properties

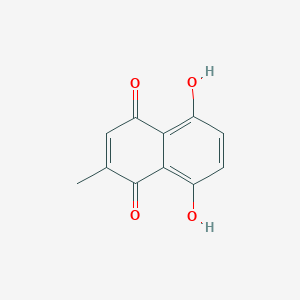

2-Isopropylquinazolin-4-ol and its derivatives have been explored for various biological and physicochemical activities. Oxoisoaporphine derivatives exhibit photoprotection and antioxidant properties, though they do not present significant antioxidant capacity possibly due to keto-enol tautomerism or unstable radical formation. These compounds, however, are potent photosensitizers for singlet oxygen production due to their high singlet oxygen quantum yields, making them useful for photodynamic therapy and as photoprotectors in cell fibroblast cultures (Sobarzo-Sánchez et al., 2012).

Antitubulin and Anticancer Activity

Isocombretaquinazolines, derivatives of 2-Isopropylquinazolin-4-ol, have shown potent cytotoxicity against various human cancer cell lines and inhibit tubulin polymerization. These compounds can effectively arrest cancer cells in the G2/M cell-cycle phase and disrupt the network of capillary-like structures formed by endothelial cells, indicating their potential as antitubulin agents and for use in antineoplastic chemotherapy (Soussi et al., 2015).

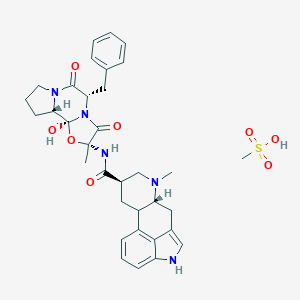

Monoamine Oxidase B Inhibition

4-Organoseleno-Isoquinolines, closely related to 2-Isopropylquinazolin-4-ol, selectively and reversibly inhibit cerebral Monoamine Oxidase B (MAO-B) activity. These derivatives are promising alternatives for treating emotional and neurodegenerative disorders as they fit the profile of third-generation MAO inhibitors (Sampaio et al., 2016).

Antimicrobial Activity

Benzoxazinone derivatives, structurally similar to 2-Isopropylquinazolin-4-ol, have been synthesized and evaluated for their antimicrobial activity. These compounds show a high degree of regioselectivity and possess diversified biological activity and pharmacological properties, making them valuable for antimicrobial applications (El-Hashash et al., 2016).

Eigenschaften

IUPAC Name |

2-propan-2-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWDLNMJVYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360172 |

Source

|

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylquinazolin-4-ol | |

CAS RN |

13182-64-4 |

Source

|

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)